molecular formula C20H38O2 B7770665 Ethyl oleate CAS No. 6512-99-8

Ethyl oleate

Cat. No.: B7770665
CAS No.: 6512-99-8
M. Wt: 310.5 g/mol
InChI Key: LVGKNOAMLMIIKO-UHFFFAOYSA-N
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Description

Ethyl oleate (C₂₀H₃₈O₂) is a fatty acid ethyl ester formed by the condensation of oleic acid (a monounsaturated omega-9 fatty acid) and ethanol. It is a pale yellow, low-viscosity liquid with applications spanning pharmaceuticals (as a solvent for lipophilic drugs), cosmetics (emollient), food flavoring, and biofuels . Its safety profile is well-documented, with studies confirming rapid hydrolysis into ethanol and oleic acid, both metabolized via standard pathways . This compound is less viscous than fixed oils (e.g., almond oil), enhancing its absorption in drug delivery systems .

Properties

CAS No.

6512-99-8

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

ethyl octadec-9-enoate

InChI

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h11-12H,3-10,13-19H2,1-2H3

InChI Key

LVGKNOAMLMIIKO-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC

density

0.868-0.873

physical_description

Clear yellow liquid;  [Sigma-Aldrich MSDS]
oily, slightly yellowish liquid with a floral odou

solubility

insoluble in water;  soluble in ether
Soluble (in ethanol)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl oleate is typically synthesized through the esterification of oleic acid with ethanol. The reaction is catalyzed by acidic catalysts such as sulfuric acid or Amberlyst® 15. The reaction is carried out at elevated temperatures, usually around 65°C, to facilitate the esterification process .

Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction mixture is continuously stirred and heated, and the product is purified through distillation to remove any unreacted starting materials and by-products .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Sodium and ethanol are typically used in the Bouveault-Blanc reduction.

    Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are used.

Major Products:

    Oxidation: Aldehydes and ketones.

    Reduction: Oleyl alcohol.

    Substitution: Various substituted oleate esters.

Mechanism of Action

Ethyl oleate exerts its effects primarily through its role as a solvent and vehicle for drug delivery. It enhances the solubility and bioavailability of lipophilic drugs by forming microemulsions. In biological systems, this compound is metabolized to oleic acid and ethanol, which are further processed by the body’s metabolic pathways .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Properties of Ethyl Oleate and Analogous Esters

Compound Molecular Weight (g/mol) Decomposition Temp (°C) Viscosity (cP) Solubility in Water Key Applications
This compound 310.5 107 (β-hydroxy hydroperoxide) ~5–10 Insoluble Pharmaceuticals, biofuels, cosmetics
Mthis compound 296.5 N/A ~4–8 Insoluble Biofuels, food additives
Ethyl palmitate 284.5 N/A ~6–12 Insoluble Biofuels, lubricants
Ethyl stearate 312.5 N/A ~8–15 Insoluble Biofuels, industrial
Ethyl acetate 88.1 77 (boiling point) ~0.4–0.5 Partially miscible Solvents, food flavoring
  • Thermal Stability : this compound-derived β-hydroxy hydroperoxides decompose at 107°C, releasing -611 J/g, whereas its ozonides decompose at 156°C with higher energy (-684 J/g) . This lower thermal stability compared to ozonides makes it less suitable for high-temperature processes.
  • Viscosity : this compound’s viscosity (5–10 cP) is lower than fixed oils (e.g., peanut oil: ~40 cP), facilitating rapid tissue absorption in injectables . Mthis compound, with slightly lower viscosity, is preferred in fuel atomization .

Functional Comparisons

Pharmaceutical Solvents
  • This compound is superior to almond oil and peanut oil due to its lower viscosity and faster absorption .
  • Unlike ethyl acetate (partially water-miscible), this compound is fully lipophilic, making it ideal for hydrophobic drug formulations .
Biofuel Additives
  • This compound and mthis compound reduce soot emissions but differ in spray characteristics. This compound’s higher viscosity and surface tension result in longer spray penetration lengths and larger droplets compared to methyl laurate .
  • In supercritical transesterification of beef tallow, ethyl stearate dominates below 360°C, while this compound’s proportion decreases at higher temperatures .
Food and Flavoring
  • This compound is a JECFA-approved flavoring agent (≥99% purity) . In Chinese liquors, it coexists with ethyl hexanoate and ethyl palmitate, contributing to shared ester profiles . Mthis compound, detected in seed extracts, has distinct GC retention times (18.85 min vs. This compound’s ~24 min) .

Biological Activity

Ethyl oleate is an ester derived from oleic acid and ethanol, known for its diverse biological activities. This article explores its antioxidant, antibacterial, and pharmacokinetic properties, supported by relevant research findings and data tables.

This compound (C18H34O2C_{18}H_{34}O_2) is a long-chain fatty acid ester that exhibits unique solubility characteristics, making it useful in various applications, including pharmaceuticals and food technology. Its molecular structure allows it to interact effectively with biological membranes, influencing its biological activity.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. A study evaluated the antioxidant capacity of this compound in comparison to other compounds, revealing an IC50 value of 89.16 µg/mL, indicating its potential to scavenge free radicals effectively. This property is particularly relevant in preventing oxidative stress-related diseases.

CompoundIC50 Value (µg/mL)
This compound89.16
(+)-Catechin (Control)2.03

Source: Evana et al., 2019 .

Antibacterial Activity

Research has shown that this compound possesses antibacterial properties against various pathogens. In a study focusing on the antibacterial effects of fatty acid esters, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes.

Case Study: Antibacterial Efficacy

In a comparative study, this compound was tested alongside other fatty acids for its Minimum Inhibitory Concentration (MIC) against S. aureus:

CompoundMIC (µg/mL)
This compound125
Oleic Acid250-500

Source: Yoon et al., 2019 .

Pharmacokinetic Properties

This compound has been identified as an effective enhancer of drug bioavailability. A study explored its role in improving the oral absorption of adefovir dipivoxil by acting as an esterase inhibitor. The results indicated that emulsions containing this compound significantly enhanced the drug's bioavailability compared to standard formulations.

Key Findings

  • Esterase Inhibition : this compound inhibited esterase activity at a concentration of 2.2 mg/mL.
  • Bioavailability Improvement : Emulsions with this compound showed a 1.6-fold increase in area under the curve (AUC) compared to control formulations.
Formulation TypeAUC (0–12 hours)
Control Suspension3386
Emulsion with this compound5358

Source: Nature Publishing Group, 2010 .

Applications in Food Technology

This compound is utilized in food processing due to its ability to enhance drying characteristics. A study indicated that using this compound as a pretreatment solution for mulberries reduced drying time significantly, demonstrating its utility in food preservation.

Drying Characteristics Data

TreatmentDrying Time (hours)
Control12
This compound Pretreatment8

Source: Doymaz, 2003 .

Chemical Reactions Analysis

Direct Esterification

The reaction occurs under acidic conditions:

Oleic acid+EthanolHCl or Twitchell’s reagentEthyl oleate+Water\text{Oleic acid} + \text{Ethanol} \xrightarrow{\text{HCl or Twitchell's reagent}} \text{Ethyl oleate} + \text{Water}

This process is reversible, with equilibrium influenced by temperature and catalysts. Studies show that γ-Al₂O₃ significantly enhances reaction rates, achieving yields over 98% under optimized subcritical conditions (325°C, 200 bar, 1-min residence time) .

Catalytic Esterification

The Eley-Rideal mechanism dominates catalytic processes:

  • Oleic acid adsorbs onto a Lewis acid site on γ-Al₂O₃.

  • Ethanol reacts with adsorbed oleic acid to form this compound.

  • This compound desorbs, regenerating the catalyst .
    Activation energies for the forward and reverse steps are 74.9 kJ/mol and 58.9 kJ/mol , respectively .

Reaction Conditions Yield Reference
325°C, 200 bar, 1-min residence>98%
343 K, 40 g/L A15 catalyst~98%

Decomposition and Reduction

This compound undergoes decomposition via ethenolysis with ethylene:

Ethyl oleate+Ethylene1-Decene+Methyl 9-decenoate\text{this compound} + \text{Ethylene} \rightarrow \text{1-Decene} + \text{Methyl 9-decenoate}

This reaction cleaves the ester into alkenes and esters, useful in oleochemical processing .

In the Bouveault–Blanc reduction , this compound is reduced to oleyl alcohol and ethanol using sodium metal and ethanol:

Ethyl oleate+Na/EtOHOleyl alcohol+Ethanol\text{this compound} + \text{Na/EtOH} \rightarrow \text{Oleyl alcohol} + \text{Ethanol}

This method was later refined for scalability .

Metabolic and Biological Reactions

This compound is a fatty acid ethyl ester (FAEE) produced during ethanol metabolism. Its formation involves esterification of oleic acid with ethanol-derived acetaldehyde, mediated by enzymes like acyl-CoA:ethanol O-acyltransferase (AEAT). FAEEs like this compound are implicated in ethanol toxicity, particularly in pancreatic, hepatic, and neurotoxic effects .

Pervaporation-Assisted Esterification

Water removal via pervaporation enhances esterification efficiency. In experiments using a PDMS membrane, 8% conversion of oleic acid to this compound was achieved simply by removing water, even without catalysts . When combined with a catalyst (e.g., A15), conversions exceeded 98% under optimized conditions (333 K, 40 g/L catalyst, 1:1 ethanol/oleic acid molar ratio) .

Pervaporation Parameters Effect on Yield
Membrane area/reactor volume (0.18 cm²/cm³)Improved water removal → higher equilibrium shift
Temperature (343 K vs. 323 K)Higher temperature increased conversion by ~30%

Optimization Studies

A Dean-Stark trap-based method achieved 98.78% conversion of oleic acid to this compound under:

  • Ethanol/oleic acid molar ratio: 9:1

  • Catalyst concentration: 3%

  • Temperature: 90°C

  • Reaction time: 10 hours .

Thermochemical Data

Key thermodynamic properties:

  • Enthalpy of combustion (liquid): −12,525 kJ/mol

  • Boiling point: 479.7 K (479.7°C)

  • Melting point: 293.15 K (20°C)

This compound’s reactivity spans industrial catalysis, metabolic pathways, and analytical applications. Its synthesis and decomposition are optimized through catalytic systems and process engineering, while its biological roles highlight its significance in ethanol toxicity studies.

Q & A

Q. What are the validated methods for synthesizing high-purity ethyl oleate, and how do reaction conditions influence yield?

this compound is synthesized via esterification of oleic acid and ethanol using acid catalysts (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) under reflux. Critical variables include the molar ratio of reactants (typically 1:1.5 ethanol:oleic acid), catalyst concentration (0.5–1% w/w), and reflux temperature (70–80°C). Post-synthesis purification via urea inclusion can achieve >95% purity by selectively removing saturated esters. Key parameters for urea inclusion include a 1:3 mass ratio of ethyl ester to urea and crystallization at −20°C for 12 hours .

Q. How can gas chromatography (GC) be optimized to quantify this compound and its co-eluting fatty acid ethyl esters (FAEEs)?

A validated GC method uses a polyethylene glycol (PEG) capillary column (HP-INNOWAX, 30 m × 0.25 mm) with temperature programming: initial 178°C (2 min), ramped at 3.3°C/min to 240°C (2.5 min). This resolves this compound (C18:1), ethyl palmitate (C16:0), ethyl stearate (C18:0), and ethyl linoleate (C18:2). Calibration curves for these analytes show linearity (r² > 0.9999), with limits of detection (LOD) < 0.1 μg/mL .

Q. What stabilizers are effective against oxidative degradation of this compound in pharmaceutical formulations?

Antioxidants like butylated hydroxytoluene (BHT) at 0.01–0.1% w/w or α-tocopherol (0.05% w/w) significantly reduce peroxide formation during storage. Stability studies recommend inert gas (N₂) headspace and amber glass containers to minimize photooxidation. USP standards permit stabilizers if they do not interfere with drug activity .

Advanced Research Questions

Q. How do contradictory findings on this compound’s toxicity in vivo versus in vitro models inform its pharmaceutical applications?

this compound is rapidly hydrolyzed to ethanol and oleic acid in the digestive tract, making it safe for oral use. However, in parenteral or chronic ethanol exposure scenarios, unmetabolized this compound accumulates as a FAEE, implicated in pancreatic β-cell apoptosis and hepatic steatosis via mitochondrial dysfunction. Researchers must differentiate between acute biocompatibility (e.g., intramuscular absorption) and chronic toxicity mechanisms using LC-MS/MS to track FAEE metabolites in tissues .

Q. What methodological challenges arise in quantifying this compound’s role as a primer pheromone in honeybee colonies?

this compound synthesis in honeybees occurs in the esophageal and crop tissues via esterification of dietary ethanol and oleic acid. Fluorescence-tagged oleic acid probes and RNAi knockdown of carboxylesterase genes (e.g., AmEST-1) reveal its role in delaying nurse-to-forager maturation. Challenges include distinguishing endogenous this compound from environmental contaminants and validating bioassays that lack overt behavioral responses .

Q. How can microemulsion formulations with this compound improve bioavailability of lipophilic drugs, and what are key characterization steps?

this compound-based microemulsions (e.g., for cyclosporine) require pseudo-ternary phase diagrams to optimize surfactant (e.g., Tween 80) and co-surfactant (e.g., ethanol) ratios. Dynamic light scattering (DLS) confirms droplet size (<100 nm), while Franz diffusion cells assess transdermal flux. Stability testing under ICH guidelines (25°C/60% RH) ensures no phase separation or drug precipitation over 6 months .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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